

A Technical Guide to the Thermal Properties of 2-(4-Hydroxybenzoyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(4-Hydroxybenzoyl)benzoic acid

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This in-depth technical guide provides a comprehensive analysis of the melting and boiling points of **2-(4-Hydroxybenzoyl)benzoic acid** (CAS No. 85-57-4), a key intermediate in the pharmaceutical and polymer industries. This document is intended for researchers, scientists, and drug development professionals, offering not only collated data but also a critical evaluation of the underlying physicochemical principles and robust methodologies for their accurate determination.

Executive Summary: Understanding the Data Discrepancy

A review of commercially available data for **2-(4-Hydroxybenzoyl)benzoic acid** reveals significant variability in its reported melting point and a reliance on computational predictions for its atmospheric boiling point. This guide will dissect these inconsistencies, providing a framework for understanding the causal factors and establishing reliable experimental values. We will explore the molecular characteristics influencing these thermal properties and detail validated protocols for their precise measurement, ensuring data integrity for research and development applications.

Physicochemical Properties and Data Synopsis

2-(4-Hydroxybenzoyl)benzoic acid is an aromatic organic compound featuring both a carboxylic acid and a hydroxyl functional group, which dictates its physical and chemical behavior^{[1][2]}. Its structure is presented in Figure 1.

Figure 1. Chemical Structure of **2-(4-Hydroxybenzoyl)benzoic acid**

A simplified representation of the molecule.

A survey of various chemical suppliers and databases reveals a range of reported melting and boiling points. This data is summarized in Table 1.

Physical Property	Reported Value(s)	Source(s)	Notes
Melting Point	140 °C	[3]	Likely an outlier or referring to a specific polymorph or impure sample.
213 °C	[4][5]	Frequently cited value, potentially determined by Differential Scanning Calorimetry (DSC).	
245-250 °C	[6]	Wide range suggests impurity or decomposition during measurement.	
Boiling Point	92 - 94 °C at 0.3 torr	[7]	Experimental value under reduced pressure.
512.6 ± 35.0 °C	[3][4][5]	Predicted value at standard atmospheric pressure (760 mmHg).	

The notable discrepancies in the melting point and the reliance on a predicted boiling point at atmospheric pressure underscore the necessity for robust, in-house experimental determination.

The Science Behind the Numbers: Intermolecular Forces and Thermal Behavior

The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces[8][9][10]. For **2-(4-Hydroxybenzoyl)benzoic acid**, the key interactions are:

- **Hydrogen Bonding:** The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. Carboxylic acids, in particular, are known to form stable hydrogen-bonded dimers in the solid state, which significantly increases the energy required to break the crystal lattice, leading to a higher melting point[11].
- **Dipole-Dipole Interactions:** The polar carbonyl (C=O) group introduces strong dipole-dipole interactions, further contributing to the cohesive energy of the system.
- **Van der Waals Forces:** The two aromatic rings provide a large surface area for London dispersion forces, which increase with molecular size and contribute significantly to the overall intermolecular attraction[12][13].

The high predicted boiling point is a direct consequence of these strong, combined intermolecular forces. However, the high temperature required to reach this boiling point at atmospheric pressure raises a critical concern: thermal decomposition. It is highly probable that **2-(4-Hydroxybenzoyl)benzoic acid** will degrade before it boils at 760 mmHg[7]. This is a common characteristic of complex organic molecules with functional groups susceptible to heat, such as carboxylic acids which can undergo decarboxylation.

Best Practices for Experimental Determination

To address the data ambiguity, rigorous experimental determination is paramount. The following section details authoritative protocols for measuring the melting and boiling points of **2-(4-Hydroxybenzoyl)benzoic acid**.

Melting Point Determination: A Multi-faceted Approach

The variation in reported melting points may be attributable to several factors, including the presence of impurities, which typically depress and broaden the melting range, or the existence

of different crystalline polymorphs[14][15][16][17][18]. A comprehensive determination should, therefore, involve more than one method.

This is a classical and widely used method for determining the melting range of a solid[17][19].

Methodology:

- **Sample Preparation:** Ensure the sample is thoroughly dried and finely powdered.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- **Initial Determination:** Perform a rapid heating (10-20 °C/min) to find an approximate melting range.
- **Accurate Determination:** Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Self-Validation: The sharpness of the melting range is a key indicator of purity. A pure compound should melt over a narrow range (0.5-1.0 °C). A broad range suggests the presence of impurities.

DSC is a powerful thermoanalytical technique that provides more detailed information than the capillary method. It measures the heat flow into a sample as a function of temperature[14][20][21].

Methodology:

- **Calibration:** Calibrate the DSC instrument using certified standards (e.g., indium).
- **Sample Preparation:** Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
- **Thermal Program:** Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

- **Data Analysis:** The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality and Trustworthiness: DSC can reveal complex thermal behaviors, such as polymorphism (multiple melting peaks) or decomposition (exothermic events following the melt) [15][20]. This provides a more complete and trustworthy thermal profile of the material. A workflow for this process is visualized in Figure 2.



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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point Determination: The Necessity of Vacuum

Given the high probability of decomposition at atmospheric pressure, the most reliable method for determining the boiling point of **2-(4-Hydroxybenzoyl)benzoic acid** is by vacuum distillation[22].

This method is suitable for small sample quantities and provides an accurate boiling point at a specific, reduced pressure[23].

Methodology:

- **Apparatus Setup:** Place a small amount of the liquid (or solid that will be melted) into a small test tube. Place a capillary tube, sealed at one end, open-end down into the test tube. Attach this assembly to a thermometer.
- **Vacuum Application:** Place the apparatus in a heating bath (e.g., a Thiele tube) and connect to a vacuum source with a manometer to measure the pressure accurately.

- Heating: Begin heating the bath slowly. A stream of bubbles will emerge from the capillary tube as trapped air expands and is followed by the vapor of the substance.
- Observation: When a continuous and rapid stream of bubbles is observed, stop heating.
- Recording: The boiling point is the temperature at which the bubble stream stops and the liquid begins to be drawn back into the capillary tube. Record this temperature and the precise pressure from the manometer.

Expertise in Practice: It is crucial to report the boiling point along with the pressure at which it was measured, as boiling point is pressure-dependent[22]. The experimental value of 92-94 °C at 0.3 torr is a valuable data point obtained through such a method[7].

Investigating Thermal Stability: Thermogravimetric Analysis (TGA)

To confirm or refute the hypothesis of thermal decomposition, Thermogravimetric Analysis (TGA) is the definitive technique. TGA measures the change in mass of a sample as a function of temperature.

Methodology:

- Instrument Setup: Calibrate the TGA instrument for mass and temperature.
- Sample Loading: Place a small, accurately weighed sample onto the TGA pan.
- Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to a temperature beyond the predicted boiling point (e.g., 600 °C).
- Data Analysis: A loss of mass before the predicted boiling point indicates decomposition or sublimation. The TGA curve will show a distinct step-down in mass corresponding to the decomposition event[24][25].

Conclusion and Recommendations

The available data for the melting and boiling points of **2-(4-Hydroxybenzoyl)benzoic acid** are inconsistent and, in the case of the atmospheric boiling point, likely theoretical. For any

application requiring high-purity material and predictable physical behavior, it is strongly recommended that researchers:

- **Verify the Melting Point:** Use both capillary and DSC methods to determine a precise melting range. The DSC will provide additional information on purity and potential polymorphism. A value of 213 °C appears to be the most reliably reported experimental melting point.
- **Confirm Thermal Stability:** Perform TGA to determine the onset of decomposition. This will establish the maximum viable processing temperature.
- **Measure Boiling Point Under Vacuum:** For applications requiring distillation, determine the boiling point at a suitable reduced pressure to avoid degradation.

By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can ensure the use of accurate and reliable physical data, which is fundamental to scientific integrity and the successful development of new materials and pharmaceuticals.

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